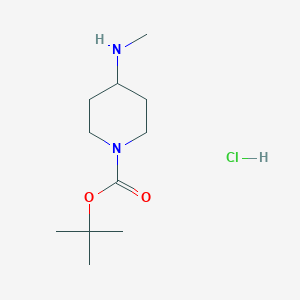

tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

Descripción general

Descripción

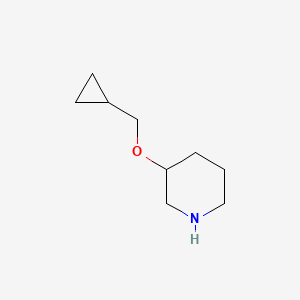

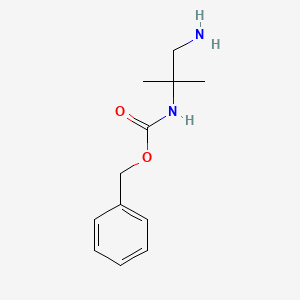

“tert-Butyl 4-(methylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 138022-02-3 . It has a molecular weight of 228.33 and its linear formula is C12H24N2O2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “tert-Butyl 4-(methylamino)piperidine-1-carboxylate” involves the reaction of tert-butyl 4-oxo-1-piperidinecarboxylate with ethanol, methylamine hydrochloride, triethylamine, and titanium(IV)isopropoxide under ice-cooling with stirring .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(methylamino)piperidine-1-carboxylate” is characterized by a piperidine ring substituted with a tert-butyl carboxylate group and a methylamino group .Physical And Chemical Properties Analysis

“tert-Butyl 4-(methylamino)piperidine-1-carboxylate” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.87 , indicating its lipophilicity. It is very soluble, with a solubility of 4.42 mg/ml .Aplicaciones Científicas De Investigación

Precursor for Fentanyl Analogs

It has been identified as a precursor in the synthesis routes for fentanyl and its analogs . The control of such precursors is crucial in combating the opioid crisis, as they can be diverted for the illicit manufacture of potent synthetic opioids.

PROTAC Development

The tert-butyl group in the compound provides a protective group that can be removed under acidic conditions, which is useful in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel therapeutic approach that targets proteins for degradation .

Organic Synthesis Building Block

As a building block in organic synthesis, this compound can be used to construct a wide range of organic molecules. Its reactivity allows for the formation of amides, sulphonamides, and other derivatives, which can be further functionalized to create complex organic molecules .

Safety and Hazards

The safety information for “tert-Butyl 4-(methylamino)piperidine-1-carboxylate” indicates that it is hazardous . The GHS pictograms signal word is "Warning" . The hazard statements include H302-H315-H319-H332-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mecanismo De Acción

Target of Action

Tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is a derivative of piperidine . It is primarily used as an organic synthesis intermediate and in the synthesis of biohormones and plant growth regulators .

Mode of Action

As a piperidine derivative, it is likely to interact with its targets through the nitrogen atom present in its piperidine ring structure .

Biochemical Pathways

Given its use in the synthesis of biohormones and plant growth regulators, it can be inferred that it may influence the biochemical pathways related to these substances .

Result of Action

Given its use in the synthesis of biohormones and plant growth regulators, it can be inferred that it may influence the cellular processes regulated by these substances .

Propiedades

IUPAC Name |

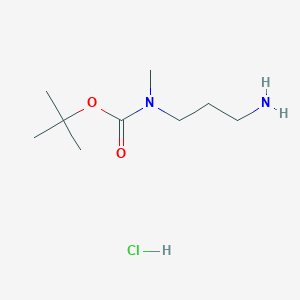

tert-butyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13;/h9,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGNSNJVKBMSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662438 | |

| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188263-65-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)